molecular formula C14H20FN B1531750 (1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine CAS No. 1849541-27-0

(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine

Cat. No.: B1531750
CAS No.: 1849541-27-0
M. Wt: 221.31 g/mol
InChI Key: JQBPTYDGJAQEDC-ZIAGYGMSSA-N
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Description

(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C14H20FN and its molecular weight is 221.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chiral Derivatization Agents

The compound and its related enantiomers have been explored for their potential as chiral derivatizing agents. For instance, the synthesis and characterization of 2-fluoro-2-phenyl-1-aminoethane from styrene, and the separation of its enantiomers have been studied. These enantiomers, due to their distinct configurations, have been utilized as chiral derivatizing agents, aiding in the distinction of amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).

Photochemical Properties

Research has delved into the photochemical properties of compounds containing amino-linked bichromophoric anthracenes. Such studies are crucial for understanding the spectral and photochemical behaviors of these compounds, which have implications in fields such as photopharmacology and the development of photo-responsive materials (Mori & Maeda, 1997).

Nucleophilic Substitution Reactions

The reactivity of similar fluorinated compounds with aromatic amines has been examined, highlighting the influence of fluorination on the reaction kinetics and mechanisms. Such studies contribute to a deeper understanding of nucleophilic substitution reactions, which are fundamental in organic synthesis and medicinal chemistry (Rappoport & Ta-Shma, 1971).

Asymmetric Synthesis

The compound's derivatives have been utilized in asymmetric synthesis, such as the synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. These syntheses are integral to the production of optically active compounds, which have significant applications in drug development and catalysis (Savoia, Grilli, & Gualandi, 2010).

Catalytic Activity

Studies have also focused on the catalytic activities of derivatives of this compound, particularly in the context of gold(I) catalysis. Such research contributes to the field of homogeneous catalysis, providing insights into the design of efficient and selective catalysts for various organic transformations (Zeng et al., 2009).

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBPTYDGJAQEDC-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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